N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S2/c24-18-12-14(22-20(25)13-26-15-6-2-1-3-7-15)10-11-16(18)21-23-17-8-4-5-9-19(17)27-21/h1-12,24H,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYPEWNHPZFDTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, which is then functionalized to introduce the hydroxyphenyl group. The final step involves the formation of the phenylthioacetamide linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzo[d]thiazole moiety can be reduced under specific conditions.
Substitution: The phenylthioacetamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinone derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The phenylthioacetamide linkage may also play a role in the compound’s overall mechanism of action.
Comparison with Similar Compounds
Structural Comparison
The target compound shares core features with several benzothiazole-acetamide derivatives but differs in substituent patterns:
Key Observations :
- The 3-hydroxyphenyl group in the target compound distinguishes it from analogs like 4a–4d (), which feature nitro groups, and 5i/5j (), which have fluorobenzyloxy substituents.
- The phenylthio group contrasts with triazole-thio () or sulfonyl groups (), which may alter electron density and binding interactions.
Physical and Spectral Properties
Comparative data for melting points, molecular weights, and spectral signatures:
Key Observations :
- The hydroxyphenyl group in the target compound likely lowers its melting point compared to nitro-substituted analogs (e.g., 4a–4d: 199–261°C) due to reduced crystallinity .
- The absence of a nitro group (common in compounds) may simplify synthesis but reduce electron-withdrawing effects critical for kinase inhibition .
Key Observations :
Biological Activity
N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzo[d]thiazole moiety, a hydroxyl group, and a phenylthioacetamide group. The synthesis typically involves multi-step reactions starting from readily available precursors, including:
- Formation of the benzo[d]thiazole core through cyclization reactions.
- Introduction of the 3-hydroxyphenyl group via electrophilic aromatic substitution.
- Coupling with phenylthioacetamide , which can be achieved through various coupling strategies such as amide bond formation.
1. Acetylcholinesterase Inhibition
One of the primary biological activities associated with compounds containing a benzo[d]thiazole moiety is their ability to inhibit acetylcholinesterase (AChE). This enzyme is crucial in the degradation of acetylcholine, and its inhibition can enhance cholinergic neurotransmission, making these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's.
- In vitro Studies : Research has shown that derivatives similar to this compound exhibit significant AChE inhibitory activity. For example, one study reported an IC50 value of 2.7 µM for a related compound, indicating potent activity against AChE .
2. Anticancer Activity
Compounds with similar structural features have also been evaluated for their anticancer properties. The incorporation of thiazole and phenolic groups has been linked to cytotoxic effects against various cancer cell lines.
- Case Study : A series of benzothiazole derivatives were tested against solid tumor cell lines, showing varying degrees of cytotoxicity. The compounds were found to induce apoptosis in cancer cells, likely through the activation of pro-apoptotic pathways .
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound class has been explored in several studies. Compounds that exhibit dual AChE inhibition and anti-inflammatory properties may provide therapeutic benefits in conditions characterized by neuroinflammation.
- Research Findings : Certain derivatives have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting a mechanism by which these compounds could mitigate inflammation-related damage in neurodegenerative diseases .
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies have indicated strong binding affinities between this compound and the active sites of target enzymes like AChE. These studies help elucidate how structural modifications can enhance biological activity.
- Pharmacophore Modeling : The presence of specific functional groups (e.g., hydroxyl and thioether) plays a crucial role in modulating the interaction with biological targets, enhancing both potency and selectivity.
Data Table: Biological Activity Summary
Q & A
Q. What are the validated synthetic routes for N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(phenylthio)acetamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Condensation : Coupling benzo[d]thiazole and substituted phenylacetamide precursors via nucleophilic acyl substitution.
- Thioether formation : Introducing the phenylthio group using thiophenol under basic conditions (e.g., K₂CO₃ in DMF) .
- Reaction optimization : Polar aprotic solvents (DMF, acetonitrile) enhance intermediate solubility, while reflux (80–100°C) and pH control (neutral to mildly basic) improve yields (typically 65–85%) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- NMR spectroscopy : ¹H/¹³C-NMR confirms regiochemistry of hydroxyl and thioether groups (e.g., δ 11.8 ppm for phenolic -OH, δ 3.5–4.0 ppm for -S-CH₂-) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching C₂₁H₁₅N₂O₂S₂) and fragmentation patterns .
- IR spectroscopy : Detects key functional groups (e.g., 1680–1700 cm⁻¹ for amide C=O, 1250 cm⁻¹ for C-S) .
Q. What stability considerations are essential during storage and handling?
- pH sensitivity : Stable at pH 6–8 but degrades under strongly acidic/basic conditions due to hydrolysis of the acetamide bond .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophenyl and benzothiazole moieties .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., -OH, -SPh) influence biological activity?
- Hydroxyl group (-OH) : Enhances hydrogen bonding with target proteins (e.g., kinases or DNA topoisomerases) but reduces lipophilicity (logP ~2.5), impacting membrane permeability .
- Phenylthio (-SPh) : Electron-withdrawing nature increases electrophilicity at the acetamide carbonyl, improving interactions with nucleophilic residues (e.g., cysteine in enzyme active sites) .
- Quantitative Structure-Activity Relationship (QSAR) : Substituents at the 3-hydroxyphenyl position correlate with IC₅₀ values in anticancer assays (R² = 0.82 in MCF-7 cell lines) .
Q. How can contradictions in reported biological activity data (e.g., MIC variability) be resolved?
- Standardized assays : Discrepancies in MIC values (e.g., 13–27 µM vs. 250 µg/mL against S. aureus) arise from differences in broth microdilution protocols. Use CLSI/EUCAST guidelines for consistency .
- Purity verification : HPLC purity ≥95% minimizes interference from byproducts (e.g., unreacted thiophenol or benzothiazole intermediates) .
- Substituent positional analysis : Meta vs. para substitutions on the phenylthio group alter steric hindrance and target binding (e.g., para-SPh improves DHFR inhibition by 30%) .
Q. What computational strategies predict target interactions and guide lead optimization?
- Molecular docking : Prioritize targets like dihydrofolate reductase (DHFR) or EGFR kinase, where the benzothiazole ring fits into hydrophobic pockets (Glide score ≤ –8.5 kcal/mol) .
- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and identify residues (e.g., Lys68 in DHFR) critical for hydrogen bonding .
- ADMET prediction : Moderate blood-brain barrier permeability (logBB ~0.3) and CYP3A4 metabolism (~70% hepatic clearance) suggest suitability for non-CNS applications .
Q. What strategies mitigate off-target effects in cytotoxicity studies?
- Selectivity profiling : Screen against kinase panels (e.g., 50 kinases at 1 µM) to identify off-target inhibition (e.g., >50% inhibition of JAK2 vs. <10% for VEGFR2) .
- Proteomics : SILAC-based assays reveal downstream effects on apoptosis pathways (e.g., caspase-3 activation) versus unintended stress-response pathways .
Methodological Recommendations
- Synthetic scale-up : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis without yield loss .
- Crystallography : Co-crystallize with DHFR (PDB ID 1U72) to validate docking poses and guide structure-based optimization .
- Data normalization : Use Z-score analysis for biological replicates to account for batch effects in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
